molecular formula C23H27BrN2O7 B4935396 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Katalognummer B4935396
Molekulargewicht: 523.4 g/mol
InChI-Schlüssel: XCPDHKINQGNXAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a piperazine derivative that acts as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been extensively studied for its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

Wirkmechanismus

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward processing and motivation, and is thought to play a key role in drug addiction and other psychiatric disorders. By blocking the D3 receptor, 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the prefrontal cortex, which is thought to be involved in cognitive function. It has also been shown to increase the expression of several key proteins involved in synaptic plasticity, which is thought to be important for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D3 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize, with a moderate yield. However, 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.

Zukünftige Richtungen

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in the treatment of schizophrenia. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can improve cognitive function in animal models of schizophrenia, and there is growing interest in its potential as a novel therapeutic agent for this disorder. Another area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in the treatment of drug addiction. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a novel therapeutic agent for this disorder. Finally, there is interest in developing more potent and selective D3 receptor antagonists based on the structure of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, with the goal of improving its efficacy and reducing its side effects.

Synthesemethoden

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves several steps, starting with the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine to form the corresponding Schiff base. This intermediate is then reacted with 4-methylphenylacetic acid to form the final product, which is obtained as an oxalate salt. The overall yield of this synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to improve cognitive function in animal models of schizophrenia.

Eigenschaften

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3.C2H2O4/c1-16-3-6-19(7-4-16)27-15-21(25)24-11-9-23(10-12-24)14-17-13-18(22)5-8-20(17)26-2;3-1(4)2(5)6/h3-8,13H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPDHKINQGNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.